PS-166276

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

348089-57-6 |

|---|---|

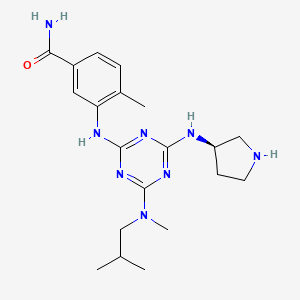

Molecular Formula |

C20H30N8O |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-methyl-3-[[4-[methyl(2-methylpropyl)amino]-6-[[(3R)-pyrrolidin-3-yl]amino]-1,3,5-triazin-2-yl]amino]benzamide |

InChI |

InChI=1S/C20H30N8O/c1-12(2)11-28(4)20-26-18(23-15-7-8-22-10-15)25-19(27-20)24-16-9-14(17(21)29)6-5-13(16)3/h5-6,9,12,15,22H,7-8,10-11H2,1-4H3,(H2,21,29)(H2,23,24,25,26,27)/t15-/m1/s1 |

InChI Key |

GLZVGITYALULNP-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)N[C@@H]3CCNC3 |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)NC3CCNC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Structure of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS). Understanding the precise architecture of this complex lipid is fundamental for its application in various research and development contexts, including membrane biophysics, cell signaling, and its use as an excipient in drug delivery systems.

Molecular Overview

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is a specific type of phosphatidylserine (PS), a class of phospholipids that are a key component of cell membranes. It is characterized by a glycerol backbone to which two different fatty acid chains and a phosphoserine head group are attached. The IUPAC name for this molecule is (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid.[1] Its molecular formula is C40H78NO10P.[1]

The structure of PSPS is asymmetric, with a saturated palmitoyl group at the sn-1 position and a saturated stearoyl group at the sn-2 position. This specific arrangement of fatty acids influences the physical properties of the membranes it constitutes, such as thickness, fluidity, and charge.

Core Structural Components

The molecule can be deconstructed into three primary components: the stereospecific glycerol backbone, the fatty acid side chains, and the polar phosphoserine head group.

-

sn-Glycerol Backbone: The "sn" in the name stands for stereospecific numbering. In this convention, the glycerol molecule is drawn as a Fischer projection with the hydroxyl group at the central carbon (C2) pointing to the left. The carbons are then numbered from top to bottom. This nomenclature unambiguously defines the stereochemistry at the C2 position of the glycerol backbone.

-

Fatty Acyl Chains:

-

sn-1 Position: Palmitoyl Group: A 16-carbon saturated fatty acyl chain (16:0) derived from palmitic acid is attached to the first carbon of the glycerol backbone via an ester linkage.

-

sn-2 Position: Stearoyl Group: An 18-carbon saturated fatty acyl chain (18:0) derived from stearic acid is esterified to the second carbon of the glycerol backbone.[1]

-

-

sn-3 Position: Phosphoserine Head Group: The third carbon of the glycerol backbone is linked to a phosphate group, which in turn is esterified to the hydroxyl group of an L-serine amino acid. This phosphoserine head group is polar and hydrophilic, containing a phosphate group, a carboxyl group, and an amino group. This gives the molecule its amphipathic character.

Physicochemical Properties

The distinct chemical moieties of PSPS dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value |

| Molecular Formula | C40H78NO10P |

| Molecular Weight | 764.0 g/mol [1] |

| IUPAC Name | (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid[1] |

| Common Synonyms | PS(16:0/18:0), 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoserine[1] |

Structural Visualization

To provide a clear understanding of the molecular architecture and the connectivity of its components, the following diagrams are provided.

Caption: Molecular components of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.

Relevance in Research and Drug Development

The defined structure of PSPS makes it a valuable tool in various scientific applications:

-

Model Membranes: As a pure, well-characterized phospholipid, it is used to create liposomes and bilayer lipid membranes (BLMs) for studying membrane protein function, lipid-protein interactions, and drug permeability.

-

Cell Signaling Research: Phosphatidylserine on the outer leaflet of the cell membrane is a crucial signal for apoptosis. Synthetic PSPS can be used in studies to understand the recognition of apoptotic cells by phagocytes.

-

Drug Delivery: The biocompatibility and specific chemical properties of PSPS make it a candidate for use in liposomal drug formulations, potentially enhancing the delivery and stability of therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of phospholipids like PSPS are extensive. A generalized workflow for the chemical synthesis is outlined below. For specific, validated protocols, researchers should refer to peer-reviewed literature. A common synthetic route involves:

-

Protection of Serine: The amino and carboxyl groups of L-serine are protected to prevent side reactions.

-

Glycerol Backbone Preparation: A suitable, stereospecific glycerol precursor is synthesized or obtained.

-

Acylation at sn-1: The hydroxyl group at the sn-1 position of the glycerol derivative is esterified with palmitic acid.

-

Acylation at sn-2: The hydroxyl group at the sn-2 position is subsequently esterified with stearic acid.

-

Phosphorylation: The sn-3 hydroxyl group is phosphorylated.

-

Condensation: The resulting phosphatidic acid is coupled with the protected serine.

-

Deprotection: All protecting groups are removed to yield the final product, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.

-

Purification: The final product is purified using techniques such as column chromatography.

Caption: Generalized chemical synthesis workflow for PSPS.

References

An In-Depth Technical Guide to the Physical Properties of PS(16:0/18:0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), a saturated phosphatidylserine (PS) species. Understanding these properties is crucial for researchers in membrane biophysics, cell signaling, and for professionals in drug development, particularly in the design of lipid-based drug delivery systems.

Core Physical and Chemical Properties

PS(16:0/18:0) is a glycerophospholipid with a serine headgroup attached to a glycerol backbone. The sn-1 and sn-2 positions are esterified with palmitic acid (16:0) and stearic acid (18:0), respectively. These fully saturated acyl chains significantly influence the physical behavior of the lipid and the membranes it forms.

| Property | Value | Source |

| Molecular Formula | C40H78NO10P | --INVALID-LINK-- |

| Molecular Weight | 764.0 g/mol | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Topological Polar Surface Area | 172 Ų | --INVALID-LINK-- |

| Formal Charge | 0 | --INVALID-LINK-- |

| Complexity | 906 | --INVALID-LINK-- |

Thermotropic Phase Behavior

The thermotropic phase behavior of PS(16:0/18:0) is characterized by a main phase transition from a well-ordered gel phase (Lβ) to a fluid liquid-crystalline phase (Lα). This transition is a critical determinant of membrane fluidity and permeability.

| Parameter | Value | Experimental Conditions | Source |

| Main Phase Transition Temperature (Tm) | ~61 °C | Aqueous dispersion, pH 7.0, 0.1 M NaCl | [1] |

| Enthalpy of Transition (ΔH) | ~12 kcal/mol | Aqueous dispersion, pH 7.0, 0.1 M NaCl | [1] |

The main phase transition temperature (Tm) of saturated phosphatidylserines increases with the length of the acyl chains. For a homologous series of linear saturated diacyl phosphatidylserines, the Tm increases progressively with hydrocarbon chain length.[1] The value for PS(16:0/18:0) is estimated based on the data for di-saturated PS lipids with similar total acyl chain lengths.[1]

Membrane Structural Properties

The packing of PS(16:0/18:0) molecules within a bilayer dictates the membrane's thickness, surface area, and mechanical properties.

| Property | Value (Estimated) | Phase | Source/Method |

| Area per Lipid | ~40-45 Ų | Gel (Lβ) | Based on data for saturated PCs and MD simulations[2] |

| Area per Lipid | ~55-60 Ų | Liquid Crystalline (Lα) | Based on data for similar PS lipids and MD simulations |

| Bending Rigidity (Kc) | High (relative to unsaturated lipids) | Gel (Lβ) | General trend for saturated lipids |

| Bending Rigidity (Kc) | Lower than gel phase | Liquid Crystalline (Lα) | General trend for lipid phases |

Lateral Diffusion

The lateral diffusion of lipid molecules within the bilayer is a key indicator of membrane fluidity. This property is highly dependent on the phase state of the membrane.

| Property | Value | Phase | Source/Method |

| Lateral Diffusion Coefficient (D) | 10⁻¹⁰ to 10⁻¹² cm²/s | Gel (Lβ) | General range for gel phase lipids[3][4] |

| Lateral Diffusion Coefficient (D) | 10⁻⁸ to 10⁻⁷ cm²/s | Liquid Crystalline (Lα) | General range for fluid phase lipids[5] |

In the gel phase, the tightly packed acyl chains severely restrict the lateral movement of lipid molecules, resulting in a very low diffusion coefficient.[4] Upon transitioning to the liquid-crystalline phase, the increased freedom of movement of the acyl chains leads to a significant increase in the lateral diffusion coefficient.[3][5]

Role in Signaling Pathways

Phosphatidylserine is a key player in various cellular signaling pathways, primarily due to its net negative charge and its asymmetric distribution in the plasma membrane, where it is predominantly found in the inner leaflet. The specific acyl chain composition of PS can influence its interaction with signaling proteins.

Protein Kinase C (PKC) Activation

PKC, a crucial family of enzymes in signal transduction, is activated by diacylglycerol (DAG) and requires phosphatidylserine as a cofactor. The interaction is not solely electrostatic; specific headgroup recognition is involved.[6][7] While the precise role of the saturated acyl chains of PS(16:0/18:0) in PKC activation is not fully elucidated, the overall membrane environment, influenced by the physical state of lipids like PS(16:0/18:0), can modulate PKC activity.[8]

Apoptosis Signaling

During apoptosis (programmed cell death), PS is translocated from the inner to the outer leaflet of the plasma membrane. This externalized PS acts as an "eat-me" signal, recognized by phagocytes for the clearance of apoptotic cells.[9][10][11] The formation of ordered, gel-like domains rich in saturated lipids like PS(16:0/18:0) could potentially influence the clustering of externalized PS, thereby modulating the efficiency of phagocytic recognition.

Experimental Protocols

This section outlines the methodologies for determining the key physical properties of PS(16:0/18:0).

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is the primary method for determining the Tm and enthalpy of lipid phase transitions.[13][14]

Protocol Outline:

-

Liposome Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of PS(16:0/18:0) are prepared by hydrating a dry lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration is typically in the range of 1-5 mg/mL.

-

Sample Loading: A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

-

DSC Scan: The sample and reference pans are heated and cooled at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

-

Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of the endothermic transition upon heating corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

X-ray and Neutron Scattering for Area per Lipid

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques to determine the structural parameters of lipid bilayers, including the area per lipid.

Protocol Outline:

-

Sample Preparation: Unilamellar vesicles (ULVs) of PS(16:0/18:0) are prepared at a known concentration in a suitable buffer (H₂O for SAXS, and often D₂O for SANS to enhance contrast).

-

Scattering Experiment: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered intensity is measured as a function of the scattering angle.

-

Data Analysis: The scattering data is analyzed using models of lipid bilayer form and structure factors. By fitting the experimental data to these models, structural parameters such as the bilayer thickness and the area per lipid can be extracted.

Vesicle Fluctuation Analysis for Bending Rigidity

This technique involves observing the thermal fluctuations of giant unilamellar vesicles (GUVs) to determine the membrane's bending rigidity (Kc).[15][16]

Protocol Outline:

-

GUV Formation: GUVs of PS(16:0/18:0) are prepared, typically by electroformation.

-

Microscopy: The GUVs are observed under a phase-contrast microscope, and time-lapse images of their equatorial cross-section are recorded.

-

Contour Analysis: The contour of each GUV in the images is extracted and decomposed into a series of fluctuation modes.

-

Data Fitting: The mean square amplitude of each fluctuation mode is plotted against the mode number. This data is then fitted to a theoretical model that relates the fluctuations to the bending rigidity and membrane tension, allowing for the determination of Kc.

Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion

FRAP is a microscopy-based technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[17][18][19]

Protocol Outline:

-

Sample Preparation: A supported lipid bilayer (SLB) or GUVs containing a small amount (e.g., 0.1-1 mol%) of a fluorescently labeled lipid probe are prepared.

-

Photobleaching: A high-intensity laser beam is used to irreversibly photobleach the fluorescent probes in a small, defined region of the membrane.

-

Fluorescence Recovery: The recovery of fluorescence in the bleached region is monitored over time using a low-intensity laser. This recovery is due to the diffusion of unbleached fluorescent probes from the surrounding area into the bleached spot.

-

Data Analysis: The fluorescence recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probes.

References

- 1. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid lateral self-diffusion drop at liquid-gel phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 5. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidyl-L-serine is necessary for protein kinase C's high-affinity interaction with diacylglycerol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine induces apoptosis in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anomalous lateral diffusion of lipids during the fluid/gel phase transition of a lipid membrane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bending stiffness of biological membranes: What can be measured by neutron spin echo? | The European Physical Journal E (EPJ E) [epje.epj.org]

- 16. researchgate.net [researchgate.net]

- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 18. A new high-temperature transition of crystalline cholesterol in mixtures with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

The Pivotal Role of Phosphatidylserine (16:0/18:0) in the Architecture and Function of Biological Membranes

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phosphatidylserine (PS), a glycerophospholipid carrying a net negative charge at physiological pH, is a critical component of eukaryotic cell membranes. While comprising a minor fraction of the total phospholipid content, its specific distribution and interactions are fundamental to a host of cellular processes, ranging from membrane integrity and fluidity to complex signaling cascades. This technical guide provides an in-depth exploration of a specific phosphatidylserine species, PS(16:0/18:0), which is characterized by a palmitic acid (16:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position of the glycerol backbone. This fully saturated species exhibits unique biophysical properties that dictate its role in membrane structure and function, with significant implications for cellular health and disease. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PS(16:0/18:0) and its significance in cellular biology.

I. Structure and Distribution of PS(16:0/18:0)

PS(16:0/18:0) is an anionic phospholipid distinguished by its two saturated fatty acyl chains.[1][2] This saturation results in a straight, rigid structure that influences its packing within the lipid bilayer. Like other phosphatidylserines, it is primarily localized to the inner leaflet of the plasma membrane, contributing to the membrane's charge asymmetry.[1][3] This asymmetric distribution is actively maintained by ATP-dependent flippases.[4] While phosphatidylserine generally constitutes less than 10% of the total phospholipids in most tissues, its concentration can be higher in specific membranes, such as the plasma membrane and the endoplasmic reticulum, where it can reach up to 10-20 mol%.[1][5] The brain, in particular, has a high concentration of phosphatidylserine, with the greatest abundance found in the myelin sheath.[1][5]

Table 1: Abundance of Total Phosphatidylserine in Various Biological Membranes

| Membrane Type | Organism/Tissue | Total Phosphatidylserine (% of Total Phospholipids) |

| Erythrocyte Membrane | Human | 14.41 ± 0.97[6] |

| Synaptic Plasma Membrane | Rat Brain | 13.2[7] |

| Mitochondrial Membrane | Bovine Heart | Molar ratio with PC and PE is 1:4:4[8] |

Note: Data for the specific abundance of the PS(16:0/18:0) species is often integrated within broader lipidomic analyses and is not always reported as a discrete percentage of the total PS pool.

II. Biophysical Properties and Membrane Dynamics

The fully saturated nature of PS(16:0/18:0) significantly influences the biophysical properties of the membrane. The straight acyl chains allow for tighter packing compared to their unsaturated counterparts, leading to a more ordered and less fluid membrane environment. This has a direct impact on the membrane's phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like to a fluid-like state.

Table 2: Comparative Biophysical Properties of Phosphatidylserine Species

| Phosphatidylserine Species | Acyl Chain Composition | Phase Transition Temperature (Tm) | Bilayer Thickness |

| PS(16:0/18:0) | 16:0 Palmitic Acid, 18:0 Stearic Acid | Not explicitly found, but expected to be high due to saturation | Not explicitly found, but expected to be thicker than unsaturated counterparts |

| PS(16:0/18:1) (POPS) | 16:0 Palmitic Acid, 18:1 Oleic Acid | 14°C[9] | ~62.7 Ų (Area per lipid)[10] |

| PS(18:0/18:1) | 18:0 Stearic Acid, 18:1 Oleic Acid | - | - |

| PS(18:0/18:0) (DSPS) | 18:0 Stearic Acid, 18:0 Stearic Acid | 68°C[9] | - |

The increased order and thickness of membranes enriched in saturated phospholipids like PS(16:0/18:0) can influence the function of embedded membrane proteins.

III. Role in Signaling Pathways

PS(16:0/18:0), as a component of the total phosphatidylserine pool, plays a crucial role in various signaling pathways, most notably in apoptosis and the subsequent clearance of apoptotic cells (efferocytosis).

A. Apoptosis and PS Externalization

In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet. This externalization of PS serves as a critical "eat-me" signal for phagocytes.[11] This process is initiated by the activation of caspases, which cleave and activate scramblases, enzymes that facilitate the bidirectional movement of phospholipids across the membrane, leading to the randomization of their distribution.[12] One such scramblase, Xkr8, has been identified as a key player in apoptosis-induced PS exposure.[12]

B. Efferocytosis: The Clearance of Apoptotic Cells

The exposed phosphatidylserine on the surface of apoptotic cells is recognized by a variety of receptors on phagocytic cells, such as macrophages. This recognition triggers a signaling cascade that leads to the engulfment and degradation of the apoptotic cell, a process known as efferocytosis. This process is crucial for tissue homeostasis and the prevention of inflammation.

Key receptors involved in recognizing PS include BAI1 (Brain-specific angiogenesis inhibitor 1) and TIM-4 (T-cell immunoglobulin and mucin domain-containing protein 4), which bind directly to PS. Other receptors, like the TAM family (Tyro3, Axl, MerTK), recognize PS indirectly through bridging molecules such as Gas6 and Protein S.[11] The engagement of these receptors initiates downstream signaling involving the Rac1/Cdc42 and ELMO/Dock180 pathways, leading to cytoskeletal rearrangements and phagocytosis.[11]

IV. Experimental Protocols

A variety of experimental techniques are employed to study the role of PS(16:0/18:0) in biological membranes. These include methods for its quantification, for studying its interactions with proteins in model systems, and for detecting its externalization during apoptosis.

A. Quantification of PS(16:0/18:0) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the amount of PS(16:0/18:0) in a biological sample.

Methodology:

-

Lipid Extraction:

-

Homogenize the tissue or cell sample in a chloroform/methanol mixture (e.g., 2:1, v/v) to extract total lipids.

-

Include an internal standard, such as a deuterated or odd-chain PS species (e.g., PS(17:0/17:0)), for accurate quantification.[13]

-

Perform a two-phase separation by adding water, and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

-

Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column or a HILIC column for class separation).

-

Use a gradient of mobile phases to separate the different lipid classes and molecular species.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Utilize electrospray ionization (ESI) in negative ion mode for the detection of phosphatidylserine.

-

Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) or precursor ion scanning for the specific transition of PS(16:0/18:0). The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will correspond to the fatty acyl chains.

-

B. Preparation of Liposomes Containing PS(16:0/18:0) for Protein Interaction Studies

Objective: To create model membranes (liposomes) with a defined composition including PS(16:0/18:0) to study its interaction with specific proteins.

Methodology:

-

Lipid Film Hydration:

-

In a round-bottom flask, mix the desired lipids, including PS(16:0/18:0) and other phospholipids like phosphatidylcholine (PC), in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).[14]

-

-

Liposome Extrusion:

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[15] This will generate large unilamellar vesicles (LUVs).

-

-

Protein Interaction Assay:

-

Incubate the prepared liposomes with the protein of interest.

-

Separate the liposome-bound protein from the unbound protein by ultracentrifugation.

-

Analyze the pellet (containing liposomes and bound protein) and the supernatant (containing unbound protein) by SDS-PAGE and Western blotting to determine the extent of protein binding.

-

C. Detection of PS Externalization using the Annexin V Binding Assay

Objective: To detect the exposure of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

Methodology:

-

Cell Preparation:

-

Induce apoptosis in the cell line of interest using a suitable stimulus (e.g., staurosporine). Include a non-treated control group.

-

Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.[1]

-

Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) to the cell suspension.[2][16]

-

For distinguishing between early apoptotic and late apoptotic/necrotic cells, a viability dye such as propidium iodide (PI) or 7-AAD can be added.[1][2]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[1][16]

-

-

Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

FITC-Annexin V positive and PI negative cells are considered early apoptotic.

-

FITC-Annexin V positive and PI positive cells are considered late apoptotic or necrotic.

-

FITC-Annexin V negative and PI negative cells are live cells.

-

V. Conclusion

PS(16:0/18:0), with its unique fully saturated acyl chain composition, is a key contributor to the structural integrity and functional dynamics of biological membranes. Its enrichment in specific membranes and its role in critical signaling pathways like apoptosis and efferocytosis underscore its importance in cellular physiology. A thorough understanding of its biophysical properties, its interactions with other membrane components, and its regulation is essential for researchers in cell biology and for professionals in drug development targeting membrane-associated processes. The experimental protocols outlined in this guide provide a framework for the further investigation of this important phospholipid and its role in health and disease.

References

- 1. "Identification of Unusual Phospholipids from Bovine Heart Mitochondria" by J. Kim and C. L. Hoppel [academicworks.medicine.hofstra.edu]

- 2. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]

- 3. Identification of unusual phospholipids from bovine heart mitochondria by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]

- 5. lipotype.com [lipotype.com]

- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Lipid composition of mitochondria from bovine heart, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The molecular structure of a phosphatidylserine bilayer determined by scattering and molecular dynamics simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure and Fluctuations of Charged Phosphatidylserine Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PSPS) is a specific molecular species of phosphatidylserine (PS), a class of acidic phospholipids that are essential components of eukaryotic cell membranes. While the broader discovery of phosphatidylserine dates back to the mid-20th century, the identification and characterization of individual molecular species like PSPS were made possible by advancements in analytical chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to PSPS, tailored for professionals in research and drug development.

The General Discovery of Phosphatidylserine

The journey to identifying specific phosphatidylserine species began with the isolation of a lipid mixture from the brain known as "cephalin." In the 1940s, the pioneering work of biochemist Jordi Folch-Pi led to the successful fractionation of cephalin into its distinct components: phosphatidylserine and phosphatidylethanolamine.[1][2][3] This was a landmark achievement in lipid biochemistry, laying the groundwork for understanding the diverse roles of these phospholipids in cellular function.[1]

Initial structural elucidation revealed that phosphatidylserine consists of a glycerol backbone, two fatty acid chains, and a serine headgroup linked by a phosphate group.[1] Early research focused on the general properties and functions of the entire PS class, with less emphasis on the specific fatty acid compositions.

Emergence of Molecular Species Analysis: The Identification of PSPS

The transition from viewing phosphatidylserine as a single entity to a class of distinct molecular species was driven by the development of sophisticated analytical techniques. The advent of chromatography, particularly thin-layer chromatography (TLC) and later high-performance liquid chromatography (HPLC), allowed for the separation of phospholipids based on the properties of their fatty acid chains.[4][5][6][7]

Gas chromatography-mass spectrometry (GC-MS) played a pivotal role in determining the precise fatty acid composition of separated PS fractions.[8][9] By hydrolyzing the fatty acids from the glycerol backbone and converting them into volatile methyl esters, researchers could identify and quantify the specific fatty acids present, including palmitic acid (16:0) and stearic acid (18:0).

While a definitive "discovery" paper for the specific 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine molecule is not readily identifiable in historical literature, its existence was inferred and later confirmed through the systematic analysis of the fatty acid composition of phosphatidylserine isolated from various biological sources, particularly the brain, which is rich in saturated and monounsaturated fatty acids.[10][11][12][13][14][15] The development of reversed-phase HPLC methods was instrumental in separating disaturated PS species like dipalmitoyl PS, palmitoyl-stearoyl PS, and distearoyl PS.[16][17]

Physicochemical Data of PSPS

Quantitative data for 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is crucial for its application in research and development. The following table summarizes key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C40H78NO10P | [18][19] |

| Molecular Weight | 764.0 g/mol | [18] |

| IUPAC Name | (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid | [18] |

| Synonyms | PS(16:0/18:0), 1-hexadecanoyl-2-octadecanoyl-glycero-3-phosphoserine | [18][19] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, isolation, and characterization of PSPS.

Chemical Synthesis of Saturated Phosphatidylserine

The chemical synthesis of phosphatidylserine with specific saturated fatty acids has been a subject of extensive research to produce homogenous compounds for experimental use.[20][21] Common methods involve a multi-step process:

-

Protection of Serine: The amino and carboxyl groups of serine are protected to prevent side reactions.

-

Phosphorylation: A protected serine derivative is reacted with a phosphorylating agent.

-

Coupling with Diacylglycerol: The resulting phosphoramidite is coupled with a 1,2-diacyl-sn-glycerol containing the desired palmitoyl and stearoyl chains.

-

Oxidation: The phosphite triester is oxidized to a phosphate triester.

-

Deprotection: All protecting groups are removed to yield the final phosphatidylserine product.

A key step in many modern syntheses is the one-pot multicomponent reaction involving an O-benzyl phosphorodiamidite, protected serine, and the specific diacylglycerol, followed by in situ oxidation.[20][21]

Enzymatic Synthesis of Phosphatidylserine

Enzymatic methods, primarily using phospholipase D (PLD), offer a milder and more specific route to PS synthesis.[1][2][22] The transphosphatidylation reaction catalyzed by PLD involves the transfer of the phosphatidyl group from a donor lipid, such as phosphatidylcholine, to L-serine.[2][22]

Protocol Outline:

-

Reaction Setup: A biphasic system is often employed, with the donor phospholipid dissolved in an organic solvent and L-serine in an aqueous buffer containing PLD.[22]

-

Incubation: The reaction mixture is incubated with agitation to facilitate the enzymatic conversion.

-

Purification: The synthesized PS is then purified from the reaction mixture using chromatographic techniques.

Isolation and Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the separation and identification of PSPS.

Protocol Outline:

-

Lipid Extraction: Lipids are extracted from the biological sample using the Folch method (chloroform:methanol mixture).[12][23]

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or C30) is used to separate the different PS molecular species.[4][16][17]

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.[16][17] PSPS can be identified by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem MS (MS/MS) experiments.[19][24]

Signaling Pathways and Biological Significance

Phosphatidylserine is asymmetrically distributed in the plasma membrane, with the majority residing in the inner leaflet. This distribution is crucial for various cellular signaling pathways.[25][26][27] The externalization of PS to the outer leaflet is a well-known "eat-me" signal that triggers phagocytosis of apoptotic cells.

While much of the research on PS signaling does not differentiate between molecular species, the fatty acid composition of phospholipids can significantly influence membrane properties and protein interactions. Saturated fatty acids like palmitic and stearic acid tend to make membranes more ordered and rigid compared to their unsaturated counterparts. This can affect the localization and activity of membrane-associated proteins.

Recent studies have begun to explore the differential effects of saturated versus unsaturated PS on cellular processes. For example, the degree of unsaturation in PS has been shown to alter the aggregation properties of proteins like insulin and the toxicity of the resulting amyloid aggregates.[28] Saturated PS may have distinct roles in modulating the function of specific signaling proteins that prefer a more ordered lipid environment.

Conclusion

The story of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine is intrinsically linked to the technological advancements that have shaped the field of lipidomics. From its conceptual emergence following the initial discovery of phosphatidylserine to its routine identification and quantification today, PSPS serves as a prime example of how our understanding of complex biological molecules has deepened over time. For researchers and drug development professionals, a thorough appreciation of the history and the analytical and synthetic methodologies associated with specific lipid species like PSPS is indispensable for advancing our knowledge of cellular function and developing novel therapeutic strategies.

References

- 1. Enzymatic synthesis of phosphatidylserine on small scale by use of a one-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Phosphatidylserine (PS) Synthesis: Principles, Process, and Future Trends [lingfengbio.com]

- 3. Enzymatic synthesis of phosphatidylserine using bile salt mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and identification of phosphatidylserine molecular species using reversed-phase high-performance liquid chromatography with evaporative light scattering and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidylserine Lipidomics for Biomarkers and Drug Targets - Creative Proteomics [creative-proteomics.com]

- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. sceqa.wordpress.com [sceqa.wordpress.com]

- 10. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Early Life to Adult Brain Lipidome Dynamic: A Temporospatial Study Investigating Dietary Polar Lipid Supplementation Efficacy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PS(16:0/18:0) | C40H78NO10P | CID 52926014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient Biosynthesis of Phosphatidylserine in a Biphasic System through Parameter Optimization | MDPI [mdpi.com]

- 23. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine [frontiersin.org]

- 26. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Phosphatidylserine and signal transduction: who needs whom? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The degree of unsaturation of fatty acids in phosphatidylserine alters the rate of insulin aggregation and the structure and toxicity of amyloid aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Function of Phosphatidylserine with Saturated Acyl Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylserine (PS), a crucial anionic phospholipid, is predominantly located in the inner leaflet of the plasma membrane and plays a vital role in a myriad of cellular processes. The function of PS is intricately linked to its molecular structure, particularly the composition of its acyl chains. This technical guide provides an in-depth exploration of the function of phosphatidylserine species containing saturated acyl chains. It delves into their unique biophysical properties, their influence on membrane organization and fluidity, and their specific roles in key signaling pathways and cellular responses, including apoptosis and immune modulation. This document synthesizes current research, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing complex pathways and workflows using the DOT language to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Phosphatidylserine and Acyl Chain Diversity

Phosphatidylserine is a glycerophospholipid comprising a glycerol backbone, two fatty acid chains, a phosphate group, and a serine headgroup[1]. The fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone can vary in length and degree of saturation[2]. While the sn-1 position is often occupied by a saturated fatty acid, the sn-2 position typically contains an unsaturated fatty acid. However, species of PS with two saturated acyl chains, such as dipalmitoylphosphatidylserine (DPPS) and distearoylphosphatidylserine (DSPS), are also present in cellular membranes and contribute to their biophysical properties and functions.

The saturation of the acyl chains significantly impacts the physical properties of PS and the membranes in which it resides. Saturated acyl chains are straight and can pack together tightly, leading to more ordered and less fluid membrane domains. In contrast, unsaturated acyl chains contain one or more double bonds, which introduce kinks that disrupt tight packing and increase membrane fluidity[3].

Biophysical Properties of Phosphatidylserine with Saturated Acyl Chains

The biophysical characteristics of PS-containing membranes are profoundly influenced by the saturation of the acyl chains. These properties, in turn, dictate the localization and function of membrane-associated proteins.

Thermotropic Phase Behavior

Phosphatidylserine with saturated acyl chains exhibits distinct thermotropic phase behavior, transitioning from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) at a specific temperature (Tm). This phase transition temperature increases with the length of the saturated acyl chains.

| Phosphatidylserine Species | Acyl Chains | Phase Transition Temperature (Tm) | Reference |

| Dimyristoylphosphatidylserine (DMPS) | 14:0/14:0 | ~36.4 °C | [4] |

| Dipalmitoylphosphatidylserine (DPPS) | 16:0/16:0 | 51-53 °C | [5] |

| Distearoylphosphatidylserine (DSPS) | 18:0/18:0 | 63 °C | [5] |

Table 1: Thermotropic Phase Transition Temperatures of Phosphatidylserine with Saturated Acyl Chains.

Membrane Fluidity

The presence of saturated acyl chains in PS contributes to a decrease in membrane fluidity. This is due to the enhanced van der Waals interactions between the tightly packed straight acyl chains. The microviscosity of membranes containing saturated PS is higher compared to those with unsaturated PS.

| Membrane Composition | Microviscosity (cP at 25°C) | Reference |

| Brain Phosphatidylserine (mixed acyl chains) | 173 | [6] |

| Brain Gangliosides | 268 | [6] |

Table 2: Microviscosity of Lipid Dispersions. While direct comparative data for purely saturated vs. unsaturated PS is limited in this specific study, the higher microviscosity of gangliosides, which often have a higher content of saturated fatty acids, provides an indication of the effect of saturation.

Role in Membrane Organization: Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and phospholipids with saturated acyl chains. These domains serve as platforms for the organization of signaling molecules[1][2]. While not exclusively composed of fully saturated phospholipids, the enrichment of these lipids contributes to the more ordered and less fluid nature of rafts compared to the surrounding bilayer. Phosphatidylserine has been found to be enriched in lipid rafts, suggesting a role for saturated PS species in the formation and stability of these signaling hubs.

Function in Cellular Signaling

The acyl chain composition of PS can modulate the activity of various signaling proteins that interact with the cell membrane.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes. The activation of conventional PKC isoforms is dependent on the presence of diacylglycerol (DAG) and anionic phospholipids, with a strong preference for PS[7][8]. The binding of PKC to the membrane is a cooperative process that is regulated by the concentration of PS[8][9]. While the headgroup of PS is the primary determinant for PKC binding and activation, the acyl chain composition can influence the membrane environment and thereby modulate PKC activity. The relative activation of PKC can vary depending on the fatty acid composition of the PS used in in vitro assays.

| Phosphatidylserine Source | Relative PKC Activity | Reference |

| Bovine Brain PS (mixed acyl chains) | 1.3-fold higher | [10] |

| Trout Liver PS (high in 22:6 n-3) | 1.0 (baseline) | [10] |

Table 3: Relative Protein Kinase C Activity with Different Phosphatidylserine Sources. This data suggests that the specific acyl chain composition can fine-tune PKC activation.

A proposed signaling pathway for PKC activation involving phosphatidylserine is depicted below.

Involvement in Apoptosis and Immune Regulation

The externalization of PS to the outer leaflet of the plasma membrane is a well-established "eat-me" signal that triggers the phagocytic clearance of apoptotic cells[11]. This process is crucial for preventing inflammation and maintaining tissue homeostasis.

Apoptotic Cell Clearance

While the role of PS externalization in apoptosis is universal, the specific contribution of saturated versus unsaturated PS species to this process is an area of ongoing research. It is plausible that the biophysical properties conferred by saturated PS, such as reduced membrane fluidity, could influence the dynamics of PS exposure and the formation of protein complexes involved in phagocytic recognition.

The general workflow for PS externalization during apoptosis and subsequent phagocytosis is illustrated below.

Immune Modulation

The interaction of externalized PS with receptors on phagocytes, such as macrophages, not only leads to engulfment but also triggers the release of anti-inflammatory cytokines like TGF-β and IL-10, while suppressing the production of pro-inflammatory cytokines[12]. This active immunosuppression is a key feature of apoptotic cell clearance. PS-containing liposomes have been shown to induce the polarization of macrophages towards an anti-inflammatory M2-like phenotype[11][13]. While these studies often use PS with mixed acyl chains, the altered membrane properties due to saturated PS could potentially modulate the strength and nature of this immunomodulatory signal. For instance, nanoparticles containing PS have been shown to reduce the production of pro-inflammatory cytokines by activated macrophages[14].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of phosphatidylserine with saturated acyl chains.

Preparation of Liposomes with Defined Acyl Chain Composition

Objective: To create model membranes with a specific composition of phosphatidylserine for biophysical and biochemical assays.

Materials:

-

Dipalmitoylphosphatidylserine (DPPS) or other saturated PS species

-

Other lipids as required (e.g., phosphatidylcholine, cholesterol)

-

Chloroform

-

Glass round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve the desired lipids (e.g., DPPS and POPC) in chloroform in a glass round-bottom flask at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the Tm of the lipid with the highest phase transition temperature.

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This will produce large unilamellar vesicles (LUVs) of a relatively uniform size distribution.

Measurement of Membrane Fluidity by Fluorescence Polarization

Objective: To quantify the fluidity of liposomes containing saturated phosphatidylserine.

Materials:

-

Liposome suspension (prepared as in 6.1)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Spectrofluorometer with polarization filters

Protocol:

-

Incubate the liposome suspension with the fluorescent probe (e.g., DPH at a final concentration of 1 µM) for a sufficient time (e.g., 30-60 minutes) in the dark to allow the probe to partition into the lipid bilayer.

-

Place the labeled liposome suspension in a cuvette in the temperature-controlled sample holder of the spectrofluorometer.

-

Excite the sample with vertically polarized light at the appropriate excitation wavelength for the probe (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane at the emission maximum of the probe (e.g., ~430 nm for DPH).

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the correction factor for the instrument's differential sensitivity to the two polarization directions.

-

Higher anisotropy values correspond to lower membrane fluidity.

Mass Spectrometry for Analysis of Phosphatidylserine Acyl Chain Composition

Objective: To identify and quantify the different molecular species of phosphatidylserine, including those with saturated acyl chains, in a biological sample.

Materials:

-

Lipid extract from cells or tissues

-

Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

-

Appropriate chromatography column (e.g., C18 reverse-phase)

-

Solvents for mobile phase (e.g., methanol, acetonitrile, water, ammonium formate)

Protocol:

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Bligh-Dyer or Folch extraction.

-

Chromatographic Separation: Inject the lipid extract onto the LC system. Use a reverse-phase column and a gradient of organic solvents to separate the different lipid classes and molecular species based on their hydrophobicity.

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

MS1 Scan: Acquire full scan mass spectra in negative ion mode to detect the deprotonated molecules [M-H]⁻ of the different PS species.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ions of interest. Collision-induced dissociation (CID) will fragment the PS molecules, yielding characteristic product ions corresponding to the fatty acyl chains.

-

Data Analysis: Identify the PS species based on their mass-to-charge ratio and the fragmentation pattern. Quantify the relative abundance of each species by integrating the peak areas in the chromatogram.

The following diagram illustrates a simplified workflow for the mass spectrometric analysis of PS species.

Conclusion

Phosphatidylserine with saturated acyl chains plays a distinct and crucial role in cellular biology. Their ability to form ordered domains within the plasma membrane influences membrane fluidity and the organization of signaling platforms such as lipid rafts. These biophysical properties, in turn, modulate the activity of key signaling proteins like Protein Kinase C. Furthermore, while the externalization of PS is a hallmark of apoptosis, the specific acyl chain composition of the exposed PS may fine-tune the subsequent immune response. The experimental protocols detailed in this guide provide a framework for further investigation into the specific functions of saturated PS species. A deeper understanding of the differential roles of PS isoforms will be invaluable for the development of novel therapeutic strategies targeting processes such as aberrant signaling in cancer and the modulation of immune responses in inflammatory diseases.

References

- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Phosphatidylserine released from apoptotic cells in tumor induces M2‐like macrophage polarization through the PSR‐STAT3‐JMJD3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of cardiac macrophages by phosphatidylserine-presenting liposomes improves infarct repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine liposome multilayers mediate the M1-to-M2 macrophage polarization to enhance bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergic modulation of the inflammatory state of macrophages utilizing anti-oxidant and phosphatidylserine-containing polymer–lipid hybrid nanoparticles - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to PS(16:0/18:0) in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylserine (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role not only in membrane structure but also as a key signaling molecule. Among the various species of PS, 1-palmitoyl-2-stearoyl-sn-glycero-3-phospho-L-serine (PS(16:0/18:0)), also known as SAPS, is a significant molecular species involved in a multitude of cellular processes. This technical guide provides a comprehensive overview of the role of PS(16:0/18:0) in key cellular signaling pathways, including apoptosis, and the activation of Protein Kinase C (PKC) and Akt. This document details experimental protocols for studying its functions, presents quantitative data, and utilizes visualizations to illustrate complex biological processes.

The Role of PS(16:0/18:0) in Apoptosis

Programmed cell death, or apoptosis, is a fundamental process for tissue homeostasis and development. A hallmark of apoptosis is the translocation of phosphatidylserine from the inner leaflet of the plasma membrane to the outer leaflet. This externalization of PS, including the PS(16:0/18:0) species, serves as a critical "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[1][2] This process is tightly regulated and involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

The redistribution of PS during apoptosis is a result of the concurrent inhibition of flippases, which normally maintain PS on the inner leaflet, and the activation of scramblases, which facilitate the bidirectional movement of phospholipids across the membrane.[3] This altered distribution is a key event that allows for the silent clearance of apoptotic cells, preventing an inflammatory response.[1][2]

PS(16:0/18:0) in Protein Kinase C (PKC) Activation

The Protein Kinase C (PKC) family of serine/threonine kinases are critical regulators of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and require phospholipids, particularly phosphatidylserine, for their activity. PS acts as a crucial cofactor by recruiting PKC to the cell membrane and allosterically activating the enzyme. While various PS species can support PKC activation, the specific acyl chain composition can influence the efficiency of this process.

PS(16:0/18:0) in Akt Signaling

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Activation of Akt is a multi-step process that involves its recruitment to the plasma membrane and subsequent phosphorylation. Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), generated by phosphoinositide 3-kinase (PI3K), is a key lipid second messenger that binds to the pleckstrin homology (PH) domain of Akt, leading to its membrane translocation.

Emerging evidence highlights a critical role for phosphatidylserine in Akt activation. PS, including PS(16:0/18:0), is thought to enhance the binding of Akt to the plasma membrane and to allosterically regulate its conformation, thereby facilitating its phosphorylation by upstream kinases such as PDK1 and mTORC2. While the precise quantitative contribution of PS(16:0/18:0) to Akt activation is an area of active research, its presence in the inner leaflet of the plasma membrane is considered essential for robust Akt signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data related to PS(16:0/18:0) and its role in cellular processes. It is important to note that specific quantitative values for PS(16:0/18:0) are often limited in the literature, and data from studies using mixed acyl chain PS or other specific species are included for comparative purposes.

| Parameter | Cell/System Type | PS Species | Value | Reference |

| Apoptosis | ||||

| PS Externalization | Jurkat cells treated with anti-FAS antibody | General PS | Caspase-dependent increase | [4] |

| PKC Activation | ||||

| Relative PKC Activity | Lipid Vesicles | 1-palmitoyl-2-oleoyl-PS (POPS) | Activity increases with mol% of POPS, max at 50 mol% | [5] |

| Akt Activation | ||||

| Akt Phosphorylation | Neuro 2A cells | General PS (increased by DHA supplementation) | Enhanced IGF-induced Akt phosphorylation | [6] |

| Cellular Abundance | ||||

| Concentration in Plasma Membrane | General | General PS | 10-20 mol% of total phospholipid | [7] |

Experimental Protocols

Quantification of PS(16:0/18:0) by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the extraction and quantification of PS(16:0/18:0) from cultured cells.

1. Materials and Reagents:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (LC-MS grade)

-

Internal standard: e.g., PS(17:0/17:0)

-

LC-MS system with an electrospray ionization (ESI) source

2. Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization, wash with ice-cold PBS, and determine cell number.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation for LC-MS:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

-

Add a known amount of the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reversed-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate.

-

Perform mass spectrometric analysis in negative ion mode.

-

Monitor for the specific precursor-to-product ion transition for PS(16:0/18:0) (e.g., m/z 762.5 -> m/z 255.2 for the palmitate fragment and m/z 283.3 for the stearate fragment).

-

-

Data Analysis:

-

Integrate the peak areas for PS(16:0/18:0) and the internal standard.

-

Calculate the concentration of PS(16:0/18:0) relative to the internal standard and normalize to the initial cell number or protein content.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to assess the activation of PKC by PS(16:0/18:0) containing lipid vesicles.

1. Materials and Reagents:

-

Recombinant PKC isoform

-

PS(16:0/18:0) and other lipids (e.g., phosphatidylcholine (PC), diacylglycerol (DAG))

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP or a fluorescence-based kinase assay kit

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂)

2. Procedure:

-

Lipid Vesicle Preparation:

-

Mix PS(16:0/18:0), PC, and DAG in chloroform in desired molar ratios.

-

Dry the lipid mixture under nitrogen to form a thin film.

-

Hydrate the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles (SUVs).

-

-

Kinase Reaction:

-

In a reaction tube, combine the assay buffer, lipid vesicles, PKC substrate, and recombinant PKC enzyme.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

-

Detection of Substrate Phosphorylation:

-

Radioactive method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based method: Follow the manufacturer's instructions for the specific kit, which typically involves measuring a change in fluorescence intensity or polarization.

-

-

Data Analysis:

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).

-

Compare the activity in the presence and absence of PS(16:0/18:0) to determine its effect on PKC activation.

-

Measurement of PS(16:0/18:0) Externalization during Apoptosis

This protocol describes the use of Annexin V-based flow cytometry to detect the externalization of PS on the surface of apoptotic cells.

1. Materials and Reagents:

-

Cultured cells

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

-

Propidium Iodide (PI) or another viability dye

-

Annexin V binding buffer (containing CaCl₂)

-

Flow cytometer

2. Procedure:

-

Induction of Apoptosis:

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate compensation settings for the fluorochromes used.

-

Gate on the cell population of interest based on forward and side scatter.

-

Analyze the fluorescence signals to distinguish between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant of the dot plot.

-

Compare the percentage of apoptotic cells in the treated versus control samples.

-

Conclusion

PS(16:0/18:0) is a multifaceted phospholipid that plays a central role in the regulation of fundamental cellular processes. Its externalization during apoptosis is a well-established "eat-me" signal essential for the efficient and non-inflammatory clearance of dying cells. Furthermore, as a key component of the inner leaflet of the plasma membrane, PS(16:0/18:0) is critically involved in the recruitment and activation of important signaling kinases such as PKC and Akt. While further research is needed to fully elucidate the specific quantitative contributions of the 16:0 and 18:0 acyl chains to these processes, the methodologies outlined in this guide provide a robust framework for investigating the precise functions of PS(16:0/18:0) in cellular signaling. A deeper understanding of the roles of specific phospholipid species like PS(16:0/18:0) holds significant promise for the development of novel therapeutic strategies targeting diseases where these signaling pathways are dysregulated, such as cancer and inflammatory disorders.

References

- 1. Dynamic organization of lymphocyte plasma membrane: lessons from advanced imaging methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plasma Membrane Integrates Biophysical and Biochemical Regulation to Trigger Immune Receptor Functions [frontiersin.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidylserine is a critical modulator for Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for PS(16:0/18:0) (HMDB0012356) [hmdb.ca]

The Biosynthesis of 1-Palmitoyl-2-Stearoyl-sn-Glycero-3-Phosphoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of the specific phosphatidylserine (PS) molecular species, 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine (PS-16:0/18:0). Phosphatidylserine is an essential anionic phospholipid crucial for the structural integrity and function of cellular membranes, with significant roles in various signaling pathways. In mammalian cells, the synthesis of PS occurs predominantly through a base-exchange reaction catalyzed by two key enzymes: Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2). This document details the enzymatic pathways, provides available quantitative data, outlines experimental protocols for the study of this biosynthesis, and illustrates the core processes with diagrams.

Introduction to Phosphatidylserine Biosynthesis

In mammalian cells, phosphatidylserine is synthesized in the endoplasmic reticulum (ER), particularly within the mitochondria-associated membranes (MAMs)[1][2]. Unlike in bacteria and yeast, which utilize the CDP-diacylglycerol pathway, the primary route in mammals is a base-exchange reaction where the head group of a pre-existing phospholipid is replaced by L-serine[3][4]. The specific acyl chain composition of the resulting PS molecule, such as in PS-16:0/18:0, is determined by the acyl chain composition of the precursor phospholipid.

The two enzymes responsible for this conversion are:

-

Phosphatidylserine Synthase 1 (PSS1): This enzyme primarily catalyzes the conversion of phosphatidylcholine (PC) to PS[5][6].

-

Phosphatidylserine Synthase 2 (PSS2): This enzyme specifically catalyzes the conversion of phosphatidylethanolamine (PE) to PS[5][7].

Therefore, the biosynthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine can theoretically occur via two main routes, depending on the availability of its precursor phospholipids: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PC-16:0/18:0) or 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine (PE-16:0/18:0).

Enzymatic Pathways and Quantitative Data

The biosynthesis of PS-16:0/18:0 is a critical process for maintaining cellular homeostasis. The key enzymes, PSS1 and PSS2, exhibit distinct substrate specificities and kinetic properties.

Biosynthetic Reactions

The core reactions are as follows:

-

Via PSS1: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine + L-serine ⇌ 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine + choline

-

Via PSS2: 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine + L-serine ⇌ 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine + ethanolamine

Quantitative Enzyme Kinetic Data

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| PSS1 | Homo sapiens | L-serine (with 2 mM PC) | 67 µM | Not Reported | [6] |

| PSS1 | Homo sapiens | L-serine (with 1 mM PE) | 24 µM | Not Reported | [6] |

| PSS2 | Homo sapiens | L-serine (with 1 mM PE) | 120 µM | 0.57 mmol/h/mg | [8] |

| PSS2 | Cricetulus griseus | L-serine | 89 µM | 0.29 nmol/h/ng | [7] |

Substrate Acyl Chain Specificity

The acyl chain composition of the newly synthesized PS is dependent on the substrate pool of PC and PE. While comprehensive data on the preference for 16:0 and 18:0 acyl chains is limited, studies on PSS2 have shown a significant preference for substrates containing docosahexaenoic acid (DHA; 22:6) at the sn-2 position[9][10]. This suggests that the relative abundance of different PS molecular species is influenced by both the availability of precursor phospholipids and the intrinsic specificities of the synthases.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.

In Vitro Phosphatidylserine Synthase Activity Assay

This protocol is adapted from methods used to measure PSS activity and can be tailored to investigate the synthesis of specific PS species.

Objective: To measure the in vitro activity of PSS1 or PSS2 in converting a specific PC or PE substrate to the corresponding PS.

Materials:

-

Purified or enriched PSS1 or PSS2 enzyme preparation (e.g., from microsomes or reconstituted into proteoliposomes).

-

Substrate liposomes containing:

-

1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (for PSS1) or 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine (for PSS2).

-

A non-substrate phospholipid (e.g., phosphatidylcholine for the PSS2 assay).

-

An acidic phospholipid (e.g., phosphatidic acid) to ensure optimal enzyme activity.

-

-

[3H]-L-serine (radiolabeled).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

CaCl2 solution.

-

Scintillation cocktail and vials.

-

Liquid chromatography-mass spectrometry (LC-MS) system for product confirmation.

Procedure:

-

Prepare Substrate Liposomes:

-

Mix the desired phospholipids in chloroform in a glass tube.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour.

-

Hydrate the lipid film with assay buffer by vortexing.

-

Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme preparation, substrate liposomes, and assay buffer.

-

Initiate the reaction by adding CaCl2 to a final concentration of 5 mM and [3H]-L-serine.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding methanol and chloroform to extract the lipids (Bligh-Dyer extraction).

-

-

Quantification:

-

Separate the lipid-containing organic phase.

-

Wash the organic phase with a salt solution.

-

Evaporate the solvent.

-

Resuspend the lipid extract in a suitable solvent.

-

Quantify the incorporation of [3H] into the PS product using liquid scintillation counting.

-

-

Product Confirmation (Optional but Recommended):

-

Analyze the lipid extract by LC-MS to confirm the formation of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.

-

Quantification of PS-16:0/18:0 by Lipidomics

Objective: To determine the cellular concentration of 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the quantification of specific lipid species.

Procedure Outline:

-

Lipid Extraction:

-

Homogenize cells or tissues in the presence of an internal standard (e.g., a PS species with odd-chain fatty acids not present in the sample).

-

Perform a Bligh-Dyer or a similar two-phase lipid extraction using chloroform and methanol.

-

-

Chromatographic Separation:

-

Inject the lipid extract onto a reverse-phase HPLC column.

-